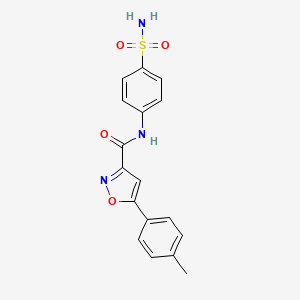
5-(4-methylphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methylphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes an oxazole ring, a carboxamide group, and sulfonamide functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and an amide, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the oxazole intermediate with an amine, such as 4-sulfamoylaniline, under suitable conditions.
Final Coupling: The final product is obtained by coupling the intermediate with 4-methylphenylboronic acid using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-methylphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
Oxidation: Formation of corresponding oxazole N-oxide.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives.
Applications De Recherche Scientifique
5-(4-methylphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide group.
Pharmaceuticals: The compound can be used in the formulation of drugs with anti-inflammatory and antimicrobial properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(4-methylphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
- 5-(4-methylphenyl)-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazole
Uniqueness
5-(4-methylphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H15N3O4S |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
5-(4-methylphenyl)-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H15N3O4S/c1-11-2-4-12(5-3-11)16-10-15(20-24-16)17(21)19-13-6-8-14(9-7-13)25(18,22)23/h2-10H,1H3,(H,19,21)(H2,18,22,23) |
Clé InChI |
JPPWLXZMKLSIAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-ethoxypropyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11362094.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11362098.png)
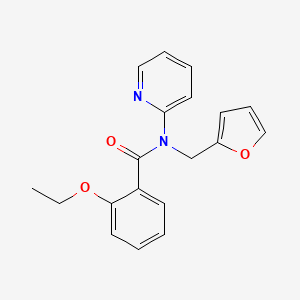
![4-methoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B11362116.png)
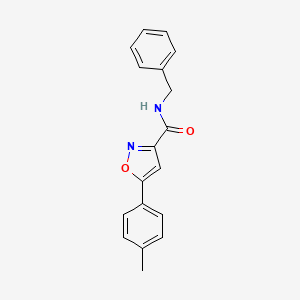
![N-{4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11362121.png)
![(2E)-3-(4-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B11362124.png)
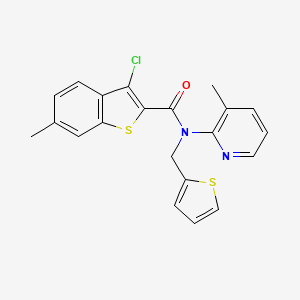
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11362139.png)
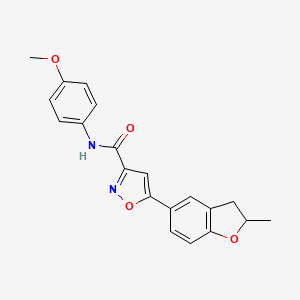
![methyl 4-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzoate](/img/structure/B11362149.png)
![2-(2-fluorophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11362152.png)
![N-ethyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11362154.png)
![N-(3-bromophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B11362169.png)
